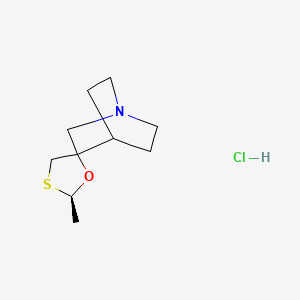

trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AF 102A hydrochloride is a biochemical.

Mecanismo De Acción

Target of Action

The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.

Pharmacokinetics

The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .

Result of Action

The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .

Actividad Biológica

trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride, commonly known as cevimeline , is a synthetic compound that functions primarily as a cholinergic agonist . This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- CAS Number : 107220-29-1

- Molecular Formula : C10H18ClNOS

- Molecular Weight : 235.77 g/mol

- IUPAC Name : (2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

- Melting Point : 201 to 203°C

Target Receptors

Cevimeline primarily targets muscarinic acetylcholine receptors , particularly the M1 subtype, which are prevalent in various tissues including the salivary glands and gastrointestinal tract.

Mode of Action

As a cholinergic agonist, cevimeline mimics the action of acetylcholine by binding to these receptors, leading to increased activity in exocrine glands and smooth muscle contraction . This results in:

- Enhanced secretion from salivary and sweat glands.

- Increased gastrointestinal motility and urinary tract tone.

Pharmacokinetics

The pharmacokinetic profile of cevimeline includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by the liver.

- Excretion : Excreted mainly through urine as metabolites .

Biological Activity and Effects

Cevimeline's activation of muscarinic receptors leads to several physiological effects:

- Increased Salivation : Beneficial for patients with dry mouth conditions such as Sjögren's syndrome.

- Gastrointestinal Effects : Enhances gastrointestinal motility which can aid in conditions like gastroparesis.

- Urinary Tract Effects : Promotes bladder contraction, potentially useful in treating urinary retention.

Clinical Efficacy

A study involving patients with xerostomia (dry mouth) demonstrated that cevimeline significantly improved salivary flow rates compared to placebo, indicating its effectiveness as a treatment option .

Comparative Studies

Research comparing cevimeline to other cholinergic agents showed that while it has a similar mechanism of action, cevimeline exhibits a more favorable side effect profile, making it a preferred choice for managing symptoms related to dry mouth .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Salivary Secretion | Increases saliva production in patients with dry mouth |

| Gastrointestinal Motility | Enhances movement within the gastrointestinal tract |

| Urinary Function | Increases bladder tone and contraction |

Aplicaciones Científicas De Investigación

trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride, also known as Cevimeline hydrochloride, is a synthetic compound with a specific molecular formula of C10H17NOS- HCl and a molecular weight of 235.77 g/mol . The CAS Registry Number for this chemical is 107220-29-1 .

Research and Scientific Applications

While the provided search results offer limited information regarding the comprehensive applications of this compound, they do provide some insight into its properties and research contexts:

- Muscarinic Receptor Studies Several tetrahydrofuran analogs of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] have been synthesized to study the importance of oxygen atoms for efficacy and selectivity . These compounds were tested for their ability to displace (-)-[3H]-3-quinuclidinyl benzilate ((-)-[3H]QNB) from muscarinic receptors in various tissues of guinea pigs, including the cerebral cortex, heart, parotid gland, and urinary bladder . Functional studies were also conducted on isolated guinea pig bladder and ileum . The research indicated that the new compounds exhibited lower affinity and efficacy compared to the original compound, and the effects of steric and electronic factors on biological activity were discussed .

- General Information It is a hazardous material and should be handled with care .

Propiedades

Número CAS |

107220-29-1 |

|---|---|

Fórmula molecular |

C10H18ClNOS |

Peso molecular |

235.77 g/mol |

Nombre IUPAC |

(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |

Clave InChI |

SURWTGAXEIEOGY-KXNXZCPBSA-N |

SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl |

SMILES isomérico |

C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |

SMILES canónico |

CC1OC2(CN3CCC2CC3)CS1.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AF 102A hydrochloride; AF 102A HCl; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.